molecular formula C25H31NO3 B1670209 Deiodoamiodarone CAS No. 23551-25-9

Deiodoamiodarone

Cat. No. B1670209
CAS RN: 23551-25-9
M. Wt: 393.5 g/mol
InChI Key: PNZXBMCTFUFPLR-UHFFFAOYSA-N
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Description

Deiodoamiodarone is a compound with the molecular formula C25H31NO3 . It is a derivative of Amiodarone, which is a frequently prescribed anti-arrhythmic medication . Amiodarone is approved by the U.S. Food and Drug Administration (FDA) specifically for the treatment of life-threatening ventricular arrhythmias .


Molecular Structure Analysis

The molecular structure of Deiodoamiodarone is represented by the formula C25H31NO3 . The InChI representation of the molecule is InChI=1S/C25H31NO3/c1-4-7-11-23-24 (21-10-8-9-12-22 (21)29-23)25 (27)19-13-15-20 (16-14-19)28-18-17-26 (5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3 .


Physical And Chemical Properties Analysis

Deiodoamiodarone has a molecular weight of 393.5 g/mol . The compound is highly soluble in chloroform and poorly soluble in water . Its acid-base constant (pKa) is 6.56 .

Scientific Research Applications

Inhibition of Type 2 Iodothyronine Deiodinase

  • Overview: The research by Rosene et al. (2010) highlights the inhibition of type 2 iodothyronine deiodinase (D2) by amiodarone and its metabolite, deiodoamiodarone. This inhibition is significant for understanding thyroid hormone economy changes, such as elevated plasma TSH levels, associated with amiodarone treatment.
  • Key Findings: Amiodarone and deiodoamiodarone act as noncompetitive inhibitors of D2, and this inhibition at the pituitary gland level contributes to the rise in TSH seen in patients taking amiodarone. The study demonstrates the importance of D2 in the mechanism of TSH feedback under the influence of amiodarone and its metabolites.
  • Reference: Rosene et al., 2010
  • Overview: A comprehensive review by Bianco et al. (2002) places the advances in our understanding of the iodothyronine deiodinases, including the impact of drugs like amiodarone on thyroid physiology, into a biochemical and physiological context.
  • Key Insights: This research emphasizes the role of D2, inhibited by compounds like deiodoamiodarone, in human plasma T3 production, and the pathophysiology of iodothyronine deiodination during illness and amiodarone therapy.
  • Reference: Bianco et al., 2002
  • Overview: Ha et al. (2000) conducted a study focusing on the structure-effect relationships of amiodarone analogues, including deiodoamiodarone, on the inhibition of thyroxine deiodination.
  • Findings: The study found that amiodarone analogues, including deiodoamiodarone, inhibited thyroxine deiodination competitively. This indicates that the metabolites of amiodarone, like deiodoamiodarone, could contribute to thyroid dysfunction observed in amiodarone therapy.
  • Reference: Ha et al., 2000
  • Overview: Deng et al. (2011) investigated the metabolites of amiodarone, including deiodoamiodarone, in human bile and their formation via various metabolic pathways.
  • Insights: The study revealed novel metabolic pathways for amiodarone, including deiodination, and underscored the significance of bile as an excretion pathway for these metabolites.
  • Reference: [Deng et al., 2011](https://consensus.app/papers/identification-amiodarone-metabolites-human-bile-deng/61a42d97dfd751499e0c64e70d339f73/?utm_source=chatgpt)

properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZXBMCTFUFPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178139
Record name Deiodoamiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deiodoamiodarone

CAS RN

23551-25-9
Record name (2-Butyl-3-benzofuranyl)[4-[2-(diethylamino)ethoxy]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23551-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deiodoamiodarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023551259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deiodoamiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEIODOAMIODARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ANM294M1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Flanagan, GCA Storey, DW Holt… - Journal of Pharmacy …, 1982 - Wiley Online Library
Desethylamiodarone has been identified as the principal lipophilic metabolite of amiodarone present in plasma specimens from amiodarone‐treated patients. This structure has been …
Number of citations: 78 onlinelibrary.wiley.com
AN Snead - 2008 - search.proquest.com
This work is premised on the hypothesis that thyroid hormone may be a substrate for the aromatic L-amino acid decarboxylase (AADC) and that the resulting iodothyronamines would …
Number of citations: 3 search.proquest.com

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